molecular formula C9H6ClNOS B090966 5-Chloro-3-phenyl-1,2-thiazol-4-ol CAS No. 19389-32-3

5-Chloro-3-phenyl-1,2-thiazol-4-ol

Cat. No.: B090966
CAS No.: 19389-32-3
M. Wt: 211.67 g/mol
InChI Key: OCQBHHUDBUQVRY-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring substituted with chlorine at position 5, a phenyl group at position 3, and a hydroxyl group at position 2.

Properties

CAS No.

19389-32-3

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

5-chloro-3-phenyl-1,2-thiazol-4-ol

InChI

InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H

InChI Key

OCQBHHUDBUQVRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=C2O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0)
  • Structure : Contains a sulfur atom in the 1,2,4-thiadiazole ring.
  • Reactivity : Exhibits high nucleophilic substitution reactivity due to electron-deficient carbon atoms stabilized by adjacent nitrogen atoms . For example, it reacts faster with nucleophiles than six-membered heteroaromatics .
  • Synthesis : Efficiently produced via continuous flow methods, enabling gram-scale preparation and derivatization with nitrogen-, sulfur-, and oxygen-based nucleophiles .
  • Applications : Serves as a versatile building block for heterocyclic scaffolds in medicinal and agrochemical research .
5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1)
  • Structure : Replaces sulfur with oxygen in the 1,2,4-oxadiazole ring.
  • Reactivity : Less reactive than its thiadiazole counterpart due to oxygen’s electronegativity, but still participates in nucleophilic substitutions under controlled conditions .
  • Purity : Available at >98% purity for research use, with applications in synthetic chemistry and drug discovery .
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • Structure : Features a 1,2,4-triazole ring with a thiol (-SH) substituent.
  • Reactivity : The thiol group enables disulfide bond formation and metal coordination, distinguishing it from hydroxyl or chloro-substituted analogs .
  • Applications: Potential use in pharmaceuticals due to triazole’s prevalence in bioactive molecules (e.g., antifungals) .
5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)
  • Structure : An isothiazolone ring with chlorine and methyl substituents.
  • Reactivity: Known for biocidal activity, often used in mixtures (e.g., 3:1 ratio with 2-methyl-2H-isothiazol-3-one) .
  • Applications : Widely employed as a preservative in industrial and cosmetic products .

Comparative Data Table

Compound Name CAS Number Molecular Formula Ring Type Key Reactivity Features Synthesis Method Applications
5-Chloro-3-phenyl-1,2,4-thiadiazole 24255-23-0 C8H5ClN2S 1,2,4-thiadiazole High nucleophilic substitution reactivity Continuous flow synthesis Heterocyclic building block
5-Chloro-3-phenyl-1,2,4-oxadiazole 827-44-1 C8H5ClN2O 1,2,4-oxadiazole Moderate reactivity; stable under standard conditions Not specified Research chemical
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol - C15H12ClN3S 1,2,4-triazole Thiol-mediated disulfide formation Not specified Pharmaceutical intermediate (inferred)
5-Chloro-2-methyl-2H-isothiazol-3-one 26172-55-4 C4H4ClNOS isothiazolone Biocidal activity Industrial-scale mixtures Preservative

Key Findings

Reactivity Trends :

  • Thiadiazoles (e.g., 24255-23-0) exhibit superior nucleophilic substitution rates compared to oxadiazoles or triazoles due to sulfur’s electron-withdrawing effects .
  • Thiol-containing triazoles (e.g., ) enable unique reactivity pathways absent in chloro- or hydroxyl-substituted analogs.

Synthesis Scalability :

  • Continuous flow methods for thiadiazole synthesis highlight advancements in safe, scalable production , whereas oxadiazole and triazole derivatives lack detailed scalable protocols in the evidence.

Applications :

  • Thiadiazoles and oxadiazoles are prioritized in drug discovery for their metabolic stability and hydrogen-bonding capabilities .
  • Isothiazolones are niche industrial biocides, contrasting with the research-focused roles of thiadiazoles and oxadiazoles .

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